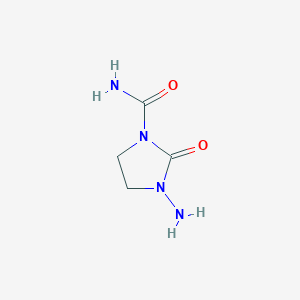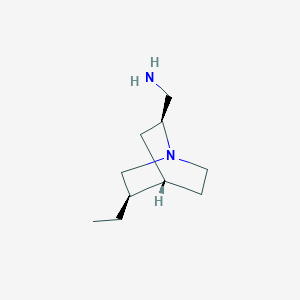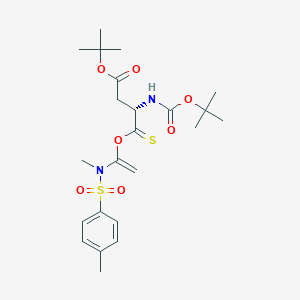
3-Amino-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-oxoimidazolidine-1-carboxamide is a compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol It is an amide derivative and belongs to the class of imidazolidine compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-oxoimidazolidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through catalytic or non-catalytic methods. The catalytic amidation often requires the activation of the carboxylic acid using reagents such as anhydrides, acyl imidazoles, or acyl halides . Non-catalytic amidation can also be performed, but it generally requires harsher conditions and longer reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-Amino-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine derivatives: These compounds have a similar five-membered ring structure but contain sulfur instead of oxygen.
Aminoimidazole carboxamide: This compound shares a similar imidazolidine core and is used in various biochemical studies.
Uniqueness
3-Amino-2-oxoimidazolidine-1-carboxamide is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C4H8N4O2 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
3-amino-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C4H8N4O2/c5-3(9)7-1-2-8(6)4(7)10/h1-2,6H2,(H2,5,9) |
Clave InChI |
MKVLVQJRBWAABI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)



![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)





![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
